2-[4-(Aminomethyl)phenyl]benzonitrile
Overview
Description
2-[4-(Aminomethyl)phenyl]benzonitrile is a chemical compound with the molecular formula C14H12N2 . It is also known by other names such as 4’-(aminomethyl)-[1,1’-biphenyl]-2-carbonitrile .
Molecular Structure Analysis
The molecular structure of 2-[4-(Aminomethyl)phenyl]benzonitrile consists of 14 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The InChI code for this compound is 1S/C14H12N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9,15H2 .Physical And Chemical Properties Analysis
The molecular weight of 2-[4-(Aminomethyl)phenyl]benzonitrile is 208.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 208.100048391 g/mol . The topological polar surface area is 49.8 Ų . The compound has a heavy atom count of 16 .Scientific Research Applications
Photophysics and Electronic Structure
- Intramolecular Charge Transfer : A study by Köhn and Hättig (2004) examined the dual fluorescence of 4-(Dimethyl-amino)benzonitrile, a molecule structurally related to 2-[4-(Aminomethyl)phenyl]benzonitrile, revealing insights into its intramolecular charge-transfer (ICT) state and excited state structures, which are significant for understanding the photophysics of such compounds (Köhn & Hättig, 2004).
Chemical Synthesis and Reactivity
- Rhodium-Catalyzed Cyanation : Dong et al. (2015) demonstrated the synthesis of 2-(Alkylamino)benzonitriles through rhodium-catalyzed cyanation on aryl C-H bonds, highlighting a pathway that could potentially be applied to 2-[4-(Aminomethyl)phenyl]benzonitrile (Dong et al., 2015).
Structural and Crystallographic Studies
- Crystal Structure Analysis : The study of 4-aminobenzonitriles by Heine et al. (1994) provided detailed insights into the structural aspects of amino benzonitriles, which can be extended to understand the crystal packing and structure of 2-[4-(Aminomethyl)phenyl]benzonitrile (Heine et al., 1994).
Photolytic Studies
- Photolysis in Polymer Medium : The research by Čík et al. (1991) on the photolysis of benzonitrile derivatives, including aminomethylphenyl benzonitrile, in a solid polymer phase, offers insights into the photostability and photoreactivity of these compounds in different environments (Čík et al., 1991).
Biocatalysis and Enantioselective Synthesis
- Production of Enantiomerically Pure Amino Acids : Alonso et al. (2008) explored the use of bacteria for the transformation of amino nitriles, such as 2-phenyl-2-amino-acetonitrile, into enantiomerically pure amino acids, a process potentially applicable to the synthesis of enantiomerically pure derivatives of 2-[4-(Aminomethyl)phenyl]benzonitrile (Alonso et al., 2008).
Photovoltaic Applications
- Enhancement in Polymer Solar Cells : A study by Jeong et al. (2011) found that derivatives of benzonitrile, like 4-amino-2-(trifluoromethyl)benzonitrile, when used as additives in polymer solar cells, can enhance power conversion efficiency, suggesting potential applications of 2-[4-(Aminomethyl)phenyl]benzonitrile in photovoltaic materials (Jeong et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGAANMQNVMQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362681 | |
Record name | 2-[4-(aminomethyl)phenyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Aminomethyl)phenyl]benzonitrile | |
CAS RN |
133690-92-3 | |
Record name | 2-[4-(aminomethyl)phenyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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